molecular formula C19H28N2O5 B1394181 1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate CAS No. 1105187-33-4

1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate

Cat. No.: B1394181
CAS No.: 1105187-33-4
M. Wt: 364.4 g/mol
InChI Key: UINDULZNDFPHNC-UHFFFAOYSA-N
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Description

1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a diazepane ring substituted with benzyl, tert-butyl, and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the diazepane ring, followed by the introduction of the benzyl and tert-butyl groups through nucleophilic substitution reactions. The hydroxymethyl group is often introduced via a hydroxymethylation reaction using formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products:

    Oxidation: 1-Benzyl 4-tert-butyl 6-carboxy-1,4-diazepane-1,4-dicarboxylate.

    Reduction: this compound alcohol or amine derivatives.

    Substitution: Various substituted diazepane derivatives depending on the substituents used.

Scientific Research Applications

1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting neurological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers with specific mechanical and thermal properties.

Mechanism of Action

The mechanism by which 1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, in medicinal chemistry, it may act as an agonist or antagonist at neurological receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate can be compared with other diazepane derivatives:

    1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: Similar structure but with a piperazine ring instead of a diazepane ring.

    1-Benzyl 4-tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate: Differing in the position of the hydroxymethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-10-9-20(11-16(12-21)13-22)17(23)25-14-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINDULZNDFPHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(C1)CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676674
Record name Benzyl tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105187-33-4
Record name Benzyl tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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